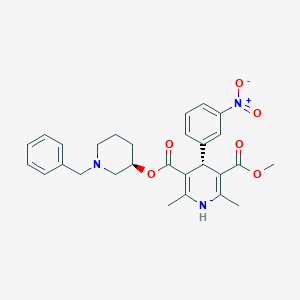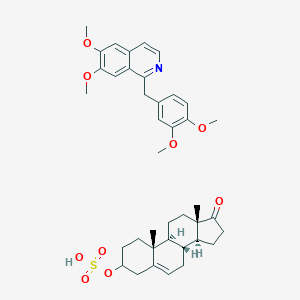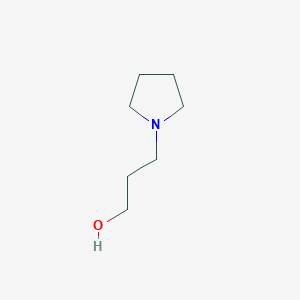
Bénidipine
Vue d'ensemble
Description
La BÉNIDIPINE est un bloqueur des canaux calciques de type dihydropyridine principalement utilisé pour le traitement de l’hypertension artérielle et de l’angine de poitrine. Elle est connue pour ses propriétés de blocage des canaux calciques de type L-, T- et N-, qui contribuent à ses effets réno- et cardioprotecteurs . La BÉNIDIPINE a été brevetée en 1981 et approuvée pour un usage médical en 1991 .
Applications De Recherche Scientifique
Benidipine has a wide range of scientific research applications. In medicine, it is used to manage cardiovascular diseases such as hypertension and angina pectoris . Research has shown that benidipine can improve arterial stiffness and reduce blood pressure, making it a valuable therapeutic agent . Additionally, benidipine-loaded magnesium silicate nanoparticles have been studied for their potential in promoting bone regeneration . In the field of chemistry, benidipine’s unique structure and reactivity make it a subject of interest for studying calcium channel blockers and their interactions with biological systems .
Mécanisme D'action
La BÉNIDIPINE exerce ses effets en inhibant les canaux calciques de type L-, N- et T-, qui sont impliqués dans la régulation de l’afflux de calcium dans les cellules . Cette inhibition entraîne une vasodilatation, une réduction de la pression artérielle et une diminution de la charge cardiaque. La BÉNIDIPINE possède également des propriétés antioxydantes et peut stimuler la production d’oxyde nitrique, contribuant ainsi davantage à ses effets cardioprotecteurs . La forte affinité de la BÉNIDIPINE pour les membranes cellulaires améliore son activité pharmacologique de longue durée .
Analyse Biochimique
Biochemical Properties
Benidipine interacts with several enzymes and proteins, primarily calcium channels. It has a unique mechanism of action that involves blocking three types of calcium channels: L, N, and T . The nature of these interactions involves the inhibition of calcium influx into cells, which modulates the function of these cells .
Cellular Effects
Benidipine has a high vascular selectivity and is expected to show protective effects on vascular endothelial cells . It also has renal protective effects, as shown in several basic and clinical studies . Moreover, it has been noted to have anti-oxidative action and enhances nitric oxide production .
Molecular Mechanism
The molecular mechanism of Benidipine involves its action as a calcium channel blocker. It inhibits the influx of calcium ions into cells through L, N, and T type calcium channels . This action can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of Benidipine have been studied over time in laboratory settings. It has been found to have long-acting effects due to its unique mechanisms of action
Metabolic Pathways
Benidipine is mainly metabolized by CYP3A . Some of the formed metabolites are N-desbenzylbenidipine and dehydrobenidipine . The metabolism is mainly performed by CYP3A4 and CYP3A5 .
Méthodes De Préparation
La préparation du chlorhydrate de BÉNIDIPINE implique plusieurs étapes de synthèse. Une méthode consiste à synthétiser des anhydrides mixtes en ajoutant de l’acide 2,6-diméthyl-4-(m-nitrophényl)-1,4-dihydropyridine-5-méthyl carboxylate-3-carboxylique à un solvant organique, suivi de l’ajout de chlorophosphite en conditions alcalines. Cette réaction est effectuée à des températures comprises entre 20 et 30 °C pendant 1 à 2 heures. Le liquide réactionnel résultant est ensuite combiné à la N-benzyl-3-hydroxypipéridine et porté à reflux pendant 4 à 6 heures pour obtenir la BÉNIDIPINE . Cette méthode se caractérise par sa simplicité, son rendement élevé et ses conditions réactionnelles douces, ce qui la rend adaptée à la production industrielle .
Analyse Des Réactions Chimiques
La BÉNIDIPINE subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de la BÉNIDIPINE peut conduire à la formation de N-oxyde de BÉNIDIPINE, tandis que la réduction peut donner des dérivés alcooliques de la BÉNIDIPINE .
Applications de recherche scientifique
La BÉNIDIPINE a un large éventail d’applications de recherche scientifique. En médecine, elle est utilisée pour gérer les maladies cardiovasculaires telles que l’hypertension artérielle et l’angine de poitrine . La recherche a montré que la BÉNIDIPINE peut améliorer la rigidité artérielle et réduire la pression artérielle, ce qui en fait un agent thérapeutique précieux . De plus, les nanoparticules de silicate de magnésium chargées de BÉNIDIPINE ont été étudiées pour leur potentiel dans la promotion de la régénération osseuse . Dans le domaine de la chimie, la structure et la réactivité uniques de la BÉNIDIPINE en font un sujet d’intérêt pour l’étude des bloqueurs des canaux calciques et de leurs interactions avec les systèmes biologiques .
Comparaison Avec Des Composés Similaires
La BÉNIDIPINE est souvent comparée à d’autres bloqueurs des canaux calciques de type dihydropyridine tels que l’amlodipine et la nifédipine. Bien que les trois composés partagent des mécanismes d’action similaires, les propriétés de blocage des canaux calciques triples et la forte affinité membranaire de la BÉNIDIPINE la distinguent . L’amlodipine, par exemple, cible principalement les canaux calciques de type L et a une demi-vie plus longue, ce qui la rend adaptée à une administration quotidienne . La nifédipine, quant à elle, a une durée d’action plus courte et est souvent utilisée pour la gestion aiguë de l’hypertension artérielle . Les propriétés uniques de la BÉNIDIPINE en font une option précieuse pour les patients nécessitant un blocage complet des canaux calciques.
Propriétés
IUPAC Name |
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-ZEQKJWHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022648 | |
| Record name | Benidipene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/ml | |
| Record name | Benidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Benidipine is a tripe calcium channel inhibitor by inhibiting L, N and T type calcium channel. It presents a very long-lasting activity that can be explained by its high affinity for cell membranes from the DHP binding site; this characteristic indicated a long-lasting pharmacological activity of benidipine. The additional property of benidipine is the vascular selectivity towards peripheral blood vessels. | |
| Record name | Benidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
105979-17-7 | |
| Record name | Benidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105979-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105979177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benidipene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9T91JS7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>193ºC | |
| Record name | Benidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)


![(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol](/img/structure/B10632.png)


